(1-Ethylpiperidin-3-yl)sulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylpiperidin-3-yl)sulfamyl chloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with an ethyl group at the nitrogen atom and a sulfamyl chloride group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl)sulfamyl chloride typically involves the reaction of 1-ethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1-Ethylpiperidine+Chlorosulfonic Acid→(1-Ethylpiperidin-3-yl)sulfamyl chloride+By-products
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to improved efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpiperidin-3-yl)sulfamyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with various nucleophiles, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to obtain compounds with desired properties for specific applications.
Scientific Research Applications
(1-Ethylpiperidin-3-yl)sulfamyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Sulfonamide derivatives are known for their antibacterial, antiviral, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Ethylpiperidin-3-yl)sulfamyl chloride involves its interaction with biological targets, such as enzymes and receptors. The sulfamyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperidine: A related compound with a similar piperidine ring structure but lacking the sulfamyl chloride group.
Piperidine-1-sulfonyl chloride: Another sulfonamide derivative with a piperidine ring but different substituents.
Uniqueness
(1-Ethylpiperidin-3-yl)sulfamyl chloride is unique due to the presence of both the ethyl group and the sulfamyl chloride group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
89316-28-9 |
---|---|
Molecular Formula |
C7H15ClN2O2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-3-yl)sulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-2-10-5-3-4-7(6-10)9-13(8,11)12/h7,9H,2-6H2,1H3 |
InChI Key |
GDQRDIZVAIPXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.